EGFR Tyrosine Kinase IC50: 6.8-Fold Lower Potency Than PD 153035 (6,7-Dimethoxy Analog)
In the canonical EGFR kinase radiometric assay (phosphorylation of a phospholipase C-γ1-derived substrate using [γ-³²P]ATP), 4-((3-bromophenyl)amino)quinazoline-6,7-diol exhibits an IC50 of 0.170 nM [1]. By direct comparison, the 6,7-dimethoxy counterpart PD 153035 (CAS 153436-54-5) yields an IC50 of 0.025 nM in the same assay system [2]. This represents a 6.8-fold reduction in inhibitory potency when the 6,7-methoxy groups are replaced by hydroxyl groups, consistent with the steep SAR reported for this compound class where small electron-donating alkyl ether substituents at the 6- and 7-positions are optimal for high potency [3].
| Evidence Dimension | EGFR tyrosine kinase inhibitory potency (IC50, nM) |
|---|---|
| Target Compound Data | IC50 = 0.170 nM |
| Comparator Or Baseline | PD 153035 (4-[(3-bromophenyl)amino]-6,7-dimethoxyquinazoline): IC50 = 0.025 nM |
| Quantified Difference | 6.8-fold lower potency (0.170 / 0.025 = 6.8×) |
| Conditions | Radiometric kinase assay using [γ-³²P]ATP and a phospholipase C-γ1-derived peptide substrate; EGFR tyrosine kinase domain, in vitro biochemical assay |
Why This Matters
A scientist selecting a quinazoline-based EGFR tool inhibitor for biochemical assays must account for this ~7-fold potency gap, as using the 6,7-diol at concentrations appropriate for PD 153035 would result in insufficient target engagement.
- [1] BindingDB Entry BDBM3302. 4-[(3-Bromophenyl)amino]quinazoline-6,7-diol (CHEMBL93032). IC50: 0.170 nM against EGFR. Assay ID 1, Entry ID 544. https://bindingdb.org. View Source
- [2] Bridges, A. J.; Zhou, H.; Cody, D. R.; Rewcastle, G. W.; McMichael, A.; Showalter, H. D. H.; Fry, D. W.; Kraker, A. J.; Denny, W. A. Tyrosine Kinase Inhibitors. 8. J. Med. Chem. 1996, 39 (1), 267–276. (PD 153035 IC50 0.025 nM). View Source
- [3] Rewcastle, G. W.; Palmer, B. D.; Bridges, A. J.; et al. Tyrosine Kinase Inhibitors. 5. J. Med. Chem. 1995, 38 (18), 3482–3487. View Source
